molecular formula C9H11N3OS B13177597 5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13177597
M. Wt: 209.27 g/mol
InChI Key: RAROOMFJCKLCNP-UHFFFAOYSA-N
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Description

5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-3-carboxaldehyde with propylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids or proteins through hydrogen bonding and π-π interactions, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
  • 5-(furan-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(furan-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(furan-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its bioavailability and efficacy .

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-(furan-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H11N3OS/c1-2-4-12-8(10-11-9(12)14)7-3-5-13-6-7/h3,5-6H,2,4H2,1H3,(H,11,14)

InChI Key

RAROOMFJCKLCNP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C2=COC=C2

Origin of Product

United States

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